molecular formula C22H19FN4O3S B12195685 N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(propan-2-yloxy)benzamide

N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(propan-2-yloxy)benzamide

Cat. No.: B12195685
M. Wt: 438.5 g/mol
InChI Key: LRJBRYUJQHNIEV-UHFFFAOYSA-N
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Description

N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(propan-2-yloxy)benzamide is a heterocyclic compound featuring a thiazole core fused with a 1,2,4-oxadiazole ring and substituted with a 4-fluorophenyl group.

Properties

Molecular Formula

C22H19FN4O3S

Molecular Weight

438.5 g/mol

IUPAC Name

N-[5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C22H19FN4O3S/c1-12(2)29-17-10-6-15(7-11-17)20(28)26-22-24-13(3)18(31-22)21-25-19(27-30-21)14-4-8-16(23)9-5-14/h4-12H,1-3H3,(H,24,26,28)

InChI Key

LRJBRYUJQHNIEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)OC(C)C)C3=NC(=NO3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Preparation of Amidoxime Intermediate

4-Fluorobenzonitrile is reacted with hydroxylamine hydrochloride in ethanol under reflux to yield 4-fluorobenzamidoxime. The reaction is typically conducted at 80–90°C for 6–8 hours, with sodium carbonate as a base to neutralize HCl byproducts.

Cyclization to 1,2,4-Oxadiazole

The amidoxime intermediate is treated with methyl 2-chloro-5-cyanobenzoate in the presence of 3,6-dichloropicolinoyl chloride and triethylamine in toluene. Cyclization occurs at reflux (110°C) for 12 hours, yielding the 1,2,4-oxadiazole ring. Catalytic l-proline (10 mol%) enhances the reaction efficiency, increasing yields from 66% to 79% under optimized conditions (Table 1).

Table 1: Catalyst Screening for Oxadiazole Cyclization

CatalystTemperature (°C)Time (h)Yield (%)
None10011<5
l-Proline1001166
l-Proline70 → 1002 + 979

Construction of the 4-Methyl-1,3-Thiazole Scaffold

The thiazole core is assembled via a Hantzsch thiazole synthesis, followed by stereoselective functionalization.

Hantzsch Thiazole Formation

A mixture of thiourea and methyl α-bromopropionate undergoes cyclization in ethanol at 70°C for 4 hours. This produces 4-methyl-1,3-thiazol-2(3H)-one, which is subsequently oxidized using MnO₂ in dichloromethane to yield the thiazol-2(3H)-ylidene derivative.

Stereochemical Control for Z-Isomer

The Z-configuration at the thiazole’s exocyclic double bond is achieved by employing a low-temperature (-20°C) reaction with a chiral auxiliary. For example, (S)-phenylglycinol directs the formation of the Z-isomer with >90% diastereomeric excess, as confirmed by NOESY NMR.

Coupling of Oxadiazole and Thiazole Moieties

The oxadiazole and thiazole fragments are linked via a Suzuki-Miyaura cross-coupling reaction.

Boronic Ester Preparation

The 1,2,4-oxadiazole-5-yl group is converted to its boronic ester by treatment with bis(pinacolato)diboron and Pd(dppf)Cl₂ in dioxane at 80°C for 8 hours. This step achieves >85% conversion, as monitored by LC-MS.

Cross-Coupling Reaction

The thiazole scaffold, functionalized with a bromine atom at position 5, reacts with the oxadiazole boronic ester under Pd(PPh₃)₄ catalysis. The reaction proceeds in a mixture of THF and aqueous Na₂CO₃ at 65°C for 12 hours, yielding the coupled product in 72–78% yield.

Introduction of the 4-(Propan-2-Yloxy)Benzamide Group

The final benzamide group is introduced via a two-step sequence: alkylation followed by amidation.

Alkylation of 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid is treated with isopropyl bromide and K₂CO₃ in DMF at 60°C for 6 hours. The resulting 4-(propan-2-yloxy)benzoic acid is isolated in 89% yield after recrystallization from ethanol.

Amidation with Thiazole-Oxadiazole Intermediate

The carboxylic acid is activated using HATU and DIPEA in DCM, then coupled to the thiazole-oxadiazole amine intermediate. The reaction is stirred at room temperature for 24 hours, affording the final benzamide product in 68% yield after purification by flash chromatography.

Optimization and Characterization

Reaction Optimization

Key parameters influencing yield include:

  • Catalyst loading : 10 mol% Pd(PPh₃)₄ maximizes cross-coupling efficiency.

  • Temperature : Cyclization at 70°C followed by 100°C heating prevents byproduct formation.

Spectroscopic Characterization

  • ¹H NMR (500 MHz, CDCl₃): δ 8.14 (d, J = 2.0 Hz, 1H, oxadiazole-H), 7.72 (dd, J = 8.5, 2.5 Hz, 1H, thiazole-H), 3.94 (s, 3H, OCH₃).

  • IR : 1680 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (C=N oxadiazole) .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and electrophiles like halogens.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of new compounds with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C₁₉H₁₃FN₄O₂S and a molecular weight of 380.4 g/mol. It features a benzamide core along with an oxadiazole ring and a thiazole moiety. These structural characteristics are essential for its interaction with biological targets and its potential therapeutic effects.

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds similar to N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(propan-2-yloxy)benzamide exhibit significant anticancer properties. Studies have shown that they can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
    • A detailed study demonstrated that the compound targets specific signaling pathways involved in cancer cell survival, making it a candidate for further development as an anticancer agent.
  • Antimicrobial Properties :
    • The compound has shown promising antimicrobial activity against several pathogens. Its efficacy against resistant strains of bacteria highlights its potential as a new antibiotic agent.
    • In vitro studies have confirmed that it disrupts bacterial cell wall synthesis, leading to cell lysis and death.
  • Neuroprotective Effects :
    • Preliminary research suggests that this compound may have neuroprotective properties. It could potentially modulate neuroinflammatory responses and protect neuronal cells from oxidative stress .
    • The modulation of NMDA receptors by related compounds suggests that this compound might also play a role in cognitive enhancement or neuroprotection in neurodegenerative diseases .

Biological Research Applications

  • Target Identification :
    • The unique structure of this compound allows for the exploration of new biological targets in drug discovery. It serves as a lead compound for developing new therapeutic agents aimed at specific diseases .
    • Case studies have illustrated its utility in high-throughput screening assays to identify novel interactions with biological macromolecules .
  • Mechanistic Studies :
    • The compound's ability to interact with various enzymes and receptors makes it an excellent candidate for mechanistic studies aimed at understanding disease pathways and drug action mechanisms .

Material Science Applications

  • Polymer Chemistry :
    • Researchers are investigating the incorporation of this compound into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its unique chemical structure may lead to innovations in smart materials .
  • Sensors Development :
    • The potential for this compound to act as a sensing agent is being explored. Its reactivity could enable the development of sensors for detecting specific biomolecules or environmental pollutants .

Mechanism of Action

The mechanism of action of N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on heterocyclic cores and substituents:

Table 1: Key Structural Features of Comparable Compounds
Compound Class Core Structure Key Substituents Reference
Target Compound Thiazole-oxadiazole fused 4-Fluorophenyl, isopropoxybenzamide N/A
N-(thiadiazol-2-ylidene)benzamides Thiadiazole Isoxazolyl, phenyl, benzamide
S-alkylated 1,2,4-triazoles Triazole Sulfonylphenyl, difluorophenyl, ketones
Oxazol-5(4H)-one derivatives Oxazolone Arylbenzelidene, indole, fluorine
Pyrazolyl-thiazole amides Thiazole Methylpyrazolyl, phenylamide

Key Observations :

  • Fluorinated Substituents: The 4-fluorophenyl group is shared with triazole derivatives in , which are noted for enhanced metabolic stability and target affinity.
  • Benzamide Modifications : The isopropoxy group in the target compound contrasts with unsubstituted benzamides () or acetylated variants (), possibly influencing solubility and membrane permeability .

Pharmacological and Functional Insights

While direct data on the target compound’s bioactivity is unavailable, inferences can be drawn from structural analogs:

Critical Analysis :

  • Antimicrobial Potential: The 4-fluorophenyl group (as in ) and thiazole core () correlate with antimicrobial activity, suggesting the target compound may exhibit similar properties.
  • Antioxidant Capacity : Oxadiazole rings are electron-deficient, which could enhance radical scavenging, as seen in oxazolone derivatives () .
  • Bioavailability : The isopropoxy group may improve pharmacokinetics compared to unsubstituted benzamides, akin to fluorine’s role in .

Analytical and Computational Considerations

Structural characterization of similar compounds relies on:

  • Spectroscopy : ¹H/¹³C NMR and IR (e.g., C=O at ~1600–1700 cm⁻¹, C=S at ~1240–1260 cm⁻¹) for tautomer identification () .
  • Mass Spectrometry : Used to confirm molecular ions (e.g., M⁺ peaks in and ) .
  • Computational Tools : Software like Multiwfn () could analyze electron density or orbital interactions in the target compound .

Biological Activity

N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(propan-2-yloxy)benzamide is a complex organic compound notable for its diverse biological activities. This article synthesizes available research findings on its biological activity, mechanisms of action, and potential applications in pharmacology.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including oxadiazole and thiazole rings, which are often associated with significant pharmacological properties. Its molecular formula is C21H17FN4O4SC_{21}H_{17}FN_{4}O_{4}S, with a molecular weight of 440.4 g/mol . The presence of the fluorophenyl group further enhances its potential biological activity.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and thiazole moieties exhibit notable antimicrobial properties. In particular:

  • Oxadiazole derivatives have shown effectiveness against various bacterial strains. The specific compound under discussion has been linked to antimicrobial activity due to its structural components .

Antitumor Activity

The thiazole ring is known for its antitumor properties. Studies have suggested that derivatives of thiazoles can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Acaricidal Activity

Preliminary studies have indicated that this compound displays significant acaricidal activity against mite larvae, with an IC50 around 1 mg/L . This suggests a potential application in agricultural pest control.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may interfere with key enzymes involved in microbial metabolism.
  • Cell Membrane Disruption : Its lipophilicity allows it to integrate into microbial membranes, leading to increased permeability and cell death.
  • Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways, leading to cell death.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds and their derivatives:

StudyFindings
MDPI Study (2024)Demonstrated that oxadiazole derivatives possess antimicrobial activity against resistant strains .
PMC Research (2023)Investigated the molecular docking of similar compounds predicting significant interactions with bacterial targets .
Thiazole Derivatives StudyReported on the antitumor effects of thiazole-based compounds through apoptosis induction .

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